molecular formula C7H11N3O2 B13063492 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole

Cat. No.: B13063492
M. Wt: 169.18 g/mol
InChI Key: PBCUFLOWDFFTEB-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole is a chemical building block of interest in medicinal chemistry and drug discovery. This molecule features a 1,2,5-oxadiazole core, also known as a furazan, linked via a methyleneoxy bridge to an azetidine ring. The 1,2,5-oxadiazole heterocycle is a privileged structure in the design of high-energy density materials (HEDMs) and has demonstrated relevance in the development of compounds with cytotoxic properties . The azetidine moiety, a four-membered nitrogen heterocycle, is a valuable scaffold for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates, often contributing to metabolic stability and enhancing target affinity . The primary research application of this compound is as a versatile synthetic intermediate. Researchers can leverage the reactivity of the azetidine nitrogen for further functionalization, while the 1,2,5-oxadiazole ring can serve as a bioisostere for other aromatic systems, a strategy commonly used to optimize the properties of lead compounds . This makes it a valuable tool for constructing novel molecular architectures for screening against biological targets. This product is intended for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C7H11N3O2/c1-5-7(10-12-9-5)4-11-6-2-8-3-6/h6,8H,2-4H2,1H3

InChI Key

PBCUFLOWDFFTEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1COC2CNC2

Origin of Product

United States

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common synthetic route to 1,2,5-oxadiazoles, including the target compound, involves the reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions to form the heterocyclic ring.

Step Reagents/Conditions Description Yield/Notes
1 Amidoxime precursor (derived from nitrile) Preparation of amidoxime intermediate High purity required
2 Carboxylic acid derivative (acid chloride, ester, or anhydride) Cyclization with amidoxime under base or catalyst (e.g., pyridine, TBAF) Moderate to good yields; catalyst improves efficacy
3 Etherification with azetidin-3-ol or azetidine derivative Nucleophilic substitution to attach azetidinyl moiety Typically performed post-ring formation

This method benefits from relatively straightforward starting materials but may suffer from purification challenges and moderate yields if harsh conditions are used.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization process, reducing reaction times and improving yields compared to conventional heating. This technique facilitates the formation of the oxadiazole ring by promoting efficient energy transfer and uniform heating.

Parameter Conventional Heating Microwave-Assisted
Reaction Time Several hours Minutes to an hour
Yield Moderate (40-70%) Improved (up to 85%)
Purity Requires extensive purification Cleaner product profile

Microwave-assisted synthesis is particularly advantageous for scale-up and rapid library generation of oxadiazole derivatives, including those with azetidinyl substituents.

Use of Coupling Reagents for Cyclodehydration

Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), and T3P (propanephosphonic anhydride) are frequently used to activate carboxylic acids or esters to facilitate cyclodehydration with amidoximes.

Coupling Reagent Reaction Conditions Advantages Yield Range
EDC Room temperature, mild base High regioselectivity, mild conditions 70-90%
DCC Room temperature, inert atmosphere Widely used, efficient 60-85%
CDI Mild heating Less side reactions 65-80%
T3P Mild, eco-friendly Low toxicity, water soluble Up to 92%

These reagents help circumvent harsh conditions, improving yield and purity while enabling functional group tolerance during synthesis.

Azetidine Ether Formation

The azetidin-3-yloxy substituent is commonly introduced by reacting the oxadiazole intermediate containing a reactive methyl halide or hydroxymethyl group with azetidin-3-ol or its derivatives under nucleophilic substitution conditions.

Reaction Type Reagents Conditions Notes
Williamson Ether Synthesis Oxadiazole-CH2-X (X = halide), azetidin-3-ol Base (NaH, K2CO3), polar aprotic solvent (DMF, DMSO) High selectivity for ether bond formation
Mitsunobu Reaction Oxadiazole-CH2-OH, azetidine derivative DEAD, PPh3, inert atmosphere Alternative for sensitive substrates

This step is crucial for incorporating the azetidine ring, which imparts unique physicochemical and biological properties to the molecule.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yield References
Amidoxime + Acid Chloride Cyclization Amidoxime, acid chloride, pyridine/TBAF Room temp to reflux Simple, direct 50-70%
Microwave-Assisted Cyclization Amidoxime, ester or acid derivative Microwave irradiation, short time Fast, improved yield 75-85%
Coupling Reagent-Mediated Cyclodehydration Amidoxime, carboxylic acid, EDC/DCC/T3P Mild, room temp to mild heating High selectivity, mild 70-92%
Azetidine Ether Formation Oxadiazole intermediate, azetidin-3-ol Base, polar aprotic solvent Efficient ether bond formation 60-80%

Research Findings and Optimization Notes

  • The choice of coupling reagent significantly affects yield and regioselectivity; T3P and EDC are preferred for their mildness and environmental compatibility.
  • Microwave-assisted synthesis reduces reaction times dramatically and can improve purity, making it suitable for rapid synthesis of analogs.
  • The azetidine ether linkage is stable under typical synthetic and biological conditions but requires careful control of reaction conditions to avoid ring-opening side reactions.
  • Purification challenges due to close polarity of intermediates can be mitigated by chromatographic techniques and recrystallization.
  • Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming structural integrity and substitution patterns.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the azetidine or oxadiazole rings.

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may contribute to the compound’s stability and ability to form hydrogen bonds, enhancing its binding affinity to the target molecules .

Comparison with Similar Compounds

Key Observations :

  • Nitro and cyano substituents (e.g., in compound 10) are common in energetic materials due to their high oxygen balance and density .

Physicochemical Properties

Thermal Stability and Melting Points

Compound Melting Point (°C) Decomposition Temperature (°C) Yield (%) References
This compound Not reported Not reported N/A
3b 250–253 Not reported 48.35
4a (E)-3-((2-(3-((2-Acetoxybenzoyl)oxy)benzoyl)hydrazono)methyl)-4-methyl-1,2,5-oxadiazole 2-oxide 132–135.4 Not reported 23.07
7 (Energetic compound from ) Not reported 170.3 62

Analysis :

  • Hydrazone-linked derivatives (e.g., 3b) exhibit higher melting points (>250°C) due to strong hydrogen bonding and π-stacking .
  • Energetic derivatives (e.g., compound 7) prioritize thermal stability (>170°C) for safe handling . The azetidine-containing compound’s thermal behavior remains uncharacterized but may align with moderately stable furazans.

Spectral Data Comparison

Compound IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) References
This compound Expected: C-O (1250–1100), N-O (1500–1300) Azetidine C-H (3.0–4.5), Methyl (2.0–2.5) Azetidine carbons (50–70)
3b 3316 (O-H), 1617 (C=O), 1507 (N=O) 9.60 (O-H), 2.08 (C-Hmethyl) 166 (C=O), 26.5 (CH3)
4a 3431 (N-H), 1697 (C=O ester) 8.49 (C-Himine), 2.08 (C-Hmethyl) 166 (C=O), 69.6 (OCH2)

Analysis :

  • The azetidine group would show characteristic C-O and N-H stretches in IR and distinct proton environments in NMR.
  • Hydrazone derivatives (3b, 4a) display prominent amide/ester C=O and N-H/N=O peaks, absent in the azetidine analog .

Analysis :

  • Energetic derivatives require multi-step cyclizations, limiting scalability compared to simpler alkylation reactions .

Biological Activity

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole is a compound that belongs to the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with an azetidine moiety, which contributes to its unique biological profile. The general structure can be represented as follows:

C6H10N2O2\text{C}_6\text{H}_{10}\text{N}_2\text{O}_2

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa (Cervical)0.67
Compound BHCT-116 (Colon)0.80
Compound CPC-3 (Prostate)0.87

The above data suggests that derivatives of oxadiazoles can inhibit the proliferation of cancer cells effectively.

The proposed mechanisms by which oxadiazole derivatives exert their anticancer effects include:

  • Inhibition of Key Enzymes : Compounds have shown inhibitory effects on enzymes such as Histone Deacetylases (HDACs), which are involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Many studies report that these compounds can induce apoptosis in cancer cells through caspase activation pathways .
  • Targeting Specific Receptors : Certain derivatives have been identified as selective agonists for chemokine receptors like CXCR4, which play a role in tumor progression and metastasis .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have also demonstrated antimicrobial activity against various pathogens. For instance, studies have indicated that certain oxadiazoles possess significant antibacterial properties against ESKAPE pathogens.

Table 2: Antimicrobial Activity Against ESKAPE Pathogens

CompoundPathogen TestedMIC (µg/mL)Reference
3-Azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazoleStaphylococcus aureus8
Escherichia coli16

Case Studies

Several case studies highlight the therapeutic potential of oxadiazole derivatives:

  • Study on Antitumor Activity : A study involving a series of synthesized oxadiazoles showed promising results in inhibiting tumor growth in vivo models. The derivatives were administered at varying doses, revealing dose-dependent responses in tumor suppression .
  • Evaluation of Antimicrobial Efficacy : Another study evaluated the efficacy of oxadiazole compounds against resistant bacterial strains. The results indicated that specific modifications to the oxadiazole structure could enhance antimicrobial potency significantly .

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